1-Butyl-3-(2,5-difluorophenyl)urea
Description
1-Butyl-3-(2,5-difluorophenyl)urea is a substituted urea derivative characterized by a butyl group attached to one nitrogen atom of the urea core and a 2,5-difluorophenyl moiety on the adjacent nitrogen. Substituted ureas are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and tunable physicochemical properties .
Properties
CAS No. |
100562-03-6 |
|---|---|
Molecular Formula |
C11H14F2N2O |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-butyl-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C11H14F2N2O/c1-2-3-6-14-11(16)15-10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
InChI Key |
PWIZHXDLCYNBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Carbamoyl Chloride Route
Reaction of 2,5-difluoroaniline with butyl carbamoyl chloride (generated from butylamine and phosgene/triphosgene). This method is less common due to phosgene hazards.
Uretonimine Formation
Under specific conditions (e.g., high temperatures), isocyanates dimerize to uretonimines, which can subsequently react with amines. This route is less efficient for urea synthesis.
Optimization Strategies
-
Substrate Selectivity : Excess isocyanate ensures complete conversion of the amine, minimizing side products.
-
Solvent Choice : Polar aprotic solvents (DCM, THF) enhance reaction rates compared to non-polar solvents.
-
Catalysts : Triethylamine or DMAP accelerate deprotonation but are unnecessary in aqueous methods.
Challenges and Considerations
-
Steric Hindrance : Bulky substituents (e.g., 2,5-difluorophenyl) may reduce reaction rates.
-
Isocyanate Stability : Butyl isocyanate is less volatile than aryl isocyanates but requires careful handling.
-
Purification : Silica gel chromatography is avoided in eco-friendly methods, relying instead on crystallization or extraction.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
1-Butyl-3-(2,5-difluorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the urea scaffold significantly influence melting points, solubility, and synthetic yields. Below is a comparative analysis with key analogs:
Table 1: Comparison of Selected Urea Derivatives
Key Observations :
- Melting Points : The 2,5-difluorophenyl analog 5f (92–93°C) exhibits a lower melting point than the 2,6-difluorophenyl derivative 5d (182–183°C), likely due to reduced molecular symmetry in the 2,5-substituted compound, which disrupts crystal packing .
- Synthetic Yields : The 2,5-difluorophenyl substitution in 5f achieves an 82% yield, higher than the 10% yield for 5d , suggesting that steric or electronic factors favor the reaction with 2,5-difluoroaniline .
- Functional Groups : Tolbutamide’s sulfonyl group enhances its hydrophilicity (predicted water solubility log10ws = -3.46) compared to fluorinated aryl ureas, which are typically more lipophilic .
Thermodynamic and Solubility Profiles
Thermodynamic data for Tolbutamide (a sulfonylurea) provide a benchmark for urea derivatives:
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